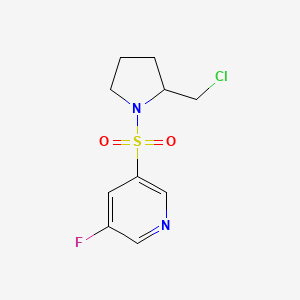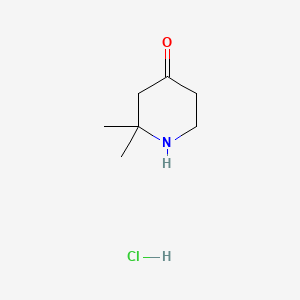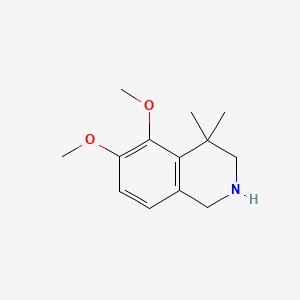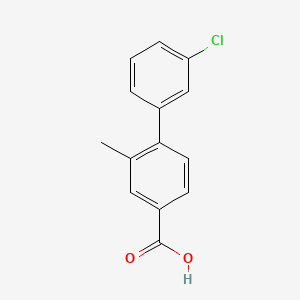
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a heterocyclic aromatic compound that contains chlorine, iodine, and sulfone functional groups.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole is not fully understood, but it has been suggested that it targets specific signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell proliferation, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole in lab experiments is its potent activity against cancer cells. This compound has been shown to exhibit high selectivity towards cancer cells, making it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as biological research and materials science.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. The synthesis method has been reported to produce high yields of the compound, and it has been shown to exhibit potent activity against various cancer cell lines. Further research is needed to fully understand the mechanism of action and potential applications of this compound in different fields.
Synthesemethoden
The synthesis of 5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole involves several steps, including the preparation of 2-amino-5,7-dichloro-6-iodo-benzene sulfonamide, which is then reacted with acetic anhydride in the presence of a catalyst to form the final product. This method has been reported in various scientific journals, and it has been shown to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-Iodo-1-(phenylsulfonyl)-6-azaindole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5,7-dichloro-2-iodopyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O2S/c14-10-6-8-7-11(16)18(12(8)13(15)17-10)21(19,20)9-4-2-1-3-5-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNTJSOVLZDCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC(=C32)Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














